6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC15734517
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine -](/images/structure/VC15734517.png)
Specification
Molecular Formula | C9H8BrN3 |
---|---|
Molecular Weight | 238.08 g/mol |
IUPAC Name | 6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2 |
Standard InChI Key | ACDLNFVEFXZOQQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=NC(=CN3C2=NC=C3)Br |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
The core structure of 6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine consists of a fused bicyclic system: a pyrazine ring fused with an imidazole ring. The bromine substituent at position 6 enhances electrophilic reactivity, while the cyclopropyl group at position 8 introduces steric constraints and modulates lipophilicity . Key structural representations include:
-
SMILES Notation:
-
InChI Key:
These notations highlight the compound’s planar bicyclic system and substituent orientations, which are critical for interactions with biological targets.
Physicochemical Profile
The compound exhibits a density of approximately , comparable to related imidazo[1,2-a]pyrazine derivatives . Its calculated partition coefficient () of 1.99 suggests moderate lipophilicity, favoring membrane permeability . Additional properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 238.08 g/mol |
Exact Mass | 237.001 Da |
Topological Polar Surface Area | 42.2 Ų |
These attributes influence its solubility, stability, and bioavailability, making it suitable for further pharmaceutical development .
Synthetic Methodologies and Scalability
Laboratory-Scale Synthesis
The synthesis typically begins with cyclization reactions of appropriately substituted precursors. For example, bromination of 8-cyclopropylimidazo[1,2-a]pyrazine using bromosuccinimide (NBS) in dichloromethane yields the target compound. Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group post-bromination .
Industrial Production
Scalable synthesis employs continuous flow reactors to optimize parameters such as temperature (), pressure (), and solvent selection (e.g., tetrahydrofuran or dimethylformamide). These conditions enhance reaction efficiency, achieving yields exceeding 75% .
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Direct Bromination | 68 | Minimal byproducts | Requires toxic reagents |
Palladium-Catalyzed Coupling | 82 | High regioselectivity | Costly catalysts |
Flow Reactor Synthesis | 78 | Scalable, consistent output | High initial infrastructure cost |
Reactivity and Derivative Formation
Electrophilic Substitution
Target | Activity () | Therapeutic Area |
---|---|---|
AKT1 Kinase | 120 nM | Oncology |
MCH1R | 1.0 nM | Neuropsychiatry |
α1A-Adrenoceptor | 600 nM | Cardiovascular |
Analytical Profiling and Quality Control
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume